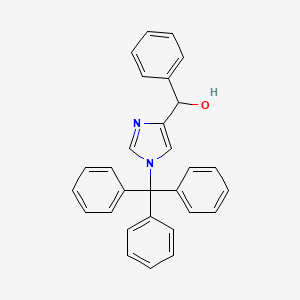

phenyl(1-trityl-1H-imidazol-4-yl)methanol

Description

Significance of Imidazole (B134444) Scaffolds in Synthetic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of profound importance in chemistry and biology. It is a core component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine. In the realm of synthetic chemistry, the imidazole scaffold is considered a "privileged" structure due to its ability to interact with a wide array of biological targets. acs.org

The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to participate in various non-covalent interactions such as hydrogen bonding, and metal coordination. cleanchemlab.com This versatility makes imidazole derivatives prominent in medicinal chemistry, where they are found in numerous therapeutic agents. acs.orgsigmaaldrich.com Consequently, the development of synthetic routes to functionalized imidazoles is a central theme in organic chemistry research. sigmaaldrich.com

The Role of Trityl Protecting Groups in Imidazole Functionalization

The functionalization of the imidazole ring, particularly at the nitrogen atoms, often requires the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The triphenylmethyl (trityl, Tr) group is a sterically bulky protecting group that is frequently employed for this purpose. researchgate.net It is typically introduced by reacting the N-H group of an imidazole with trityl chloride in the presence of a base. researchgate.net

The trityl group offers several advantages in synthesis. Its significant steric hindrance can direct reactions to other, less hindered positions on the molecule. researchgate.net For instance, it allows for the selective protection of primary alcohols over secondary or tertiary ones. researchgate.net Furthermore, the trityl group is acid-labile, meaning it can be readily removed under mild acidic conditions, often with reagents like trifluoroacetic acid (TFA), without disturbing other, more robust protecting groups. researchgate.netgoogle.com This orthogonality is a crucial aspect of modern multi-step organic synthesis. The stability of the trityl cation, formed upon cleavage, facilitates its removal. pharmaffiliates.com This strategic use of the trityl group is essential in the synthesis of complex molecules containing the imidazole moiety.

Overview of Imidazolylmethanols as Versatile Synthetic Intermediates

Imidazolylmethanols, characterized by a hydroxymethyl group attached to the imidazole ring, are valuable synthetic intermediates. The hydroxyl group provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution reactions. This functionality allows for the extension of the molecular framework and the introduction of diverse functional groups.

The compound phenyl(1-trityl-1H-imidazol-4-yl)methanol serves as a prime example of this class of intermediates. In this molecule, the imidazole nitrogen is protected by a trityl group, and the C4 position is substituted with a phenylmethanol group. This arrangement makes it a useful precursor in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. For instance, related structures are investigated as building blocks for antifungal agents. synzeal.com The presence of the trityl group ensures that the imidazole nitrogen does not interfere with reactions targeting the hydroxyl group, and its subsequent removal can unveil the N-H functionality for further derivatization.

Below are the key properties of this compound:

| Property | Value |

| IUPAC Name | (1-tritylimidazol-4-yl)methanol |

| Molecular Formula | C₂₃H₂₀N₂O |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 33769-07-2 |

This interactive table summarizes the fundamental identifiers of the compound at the heart of this discussion.

Structure

3D Structure

Properties

CAS No. |

135773-27-2 |

|---|---|

Molecular Formula |

C29H24N2O |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

phenyl-(1-tritylimidazol-4-yl)methanol |

InChI |

InChI=1S/C29H24N2O/c32-28(23-13-5-1-6-14-23)27-21-31(22-30-27)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,28,32H |

InChI Key |

LMVLGPNXQKDJHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Phenyl 1 Trityl 1h Imidazol 4 Yl Methanol Scaffolds

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group is a primary site for chemical modification, readily participating in reactions typical of alcohols, such as esterification and dehydration.

The hydroxyl group of phenyl(1-trityl-1H-imidazol-4-yl)methanol can be converted to an ester through reaction with various acylating agents. This transformation is fundamental for creating derivatives with altered physicochemical properties. The synthesis of aromatic ester derivatives from structurally similar 2-(1H-imidazol-1-yl)-1-phenylethanol scaffolds has been successfully demonstrated, indicating the viability of this reaction. nih.gov Esterification is typically achieved by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct.

Table 1: Representative Esterification Reactions

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | Phenyl(1-trityl-1H-imidazol-4-yl)methyl acetate |

| This compound | Benzoyl Chloride | Triethylamine | Phenyl(1-trityl-1H-imidazol-4-yl)methyl benzoate |

Analogous to other benzylic alcohols like 1-phenylethanol, the this compound scaffold is susceptible to dehydration to form a styrene (B11656) derivative. google.comnih.gov This elimination reaction involves the removal of a water molecule to create a carbon-carbon double bond, extending the conjugation between the phenyl and imidazole (B134444) rings. The reaction is typically catalyzed by acids (Brønsted or Lewis) or by certain metal complexes under thermal conditions. nih.govuu.nl The high selectivity of this reaction is often driven by the separation of the water byproduct from the reaction mixture. nih.gov The resulting product, 4-(1-phenylvinyl)-1-trityl-1H-imidazole, is a highly conjugated system.

Table 2: Catalysts for Dehydration

| Catalyst Type | Example Catalyst | Conditions | Expected Product |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Heating in Toluene | 4-(1-phenylvinyl)-1-trityl-1H-imidazole |

| Lewis Acid | Aluminum Oxide (Al₂O₃) | High Temperature, Gas Phase | 4-(1-phenylvinyl)-1-trityl-1H-imidazole |

Electrophilic Aromatic Substitution on Phenyl and Imidazole Rings

Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing the aromatic rings within the molecule. The regiochemical outcome is determined by the electronic properties of the substituents on each ring. wikipedia.orgtotal-synthesis.com

The imidazole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles, generally more so than benzene. uobabylon.edu.iqpearson.com In the subject molecule, the N-1 position is blocked by the trityl group, and the C-4 position is substituted. Electrophilic attack is therefore directed to the remaining positions. While substitution typically favors the C-4 or C-5 positions in unsubstituted imidazoles, the existing substitution pattern makes the C-2 position a probable site for electrophilic attack. uobabylon.edu.iqnih.gov

The phenyl ring is substituted with a (1-trityl-1H-imidazol-4-yl)methanol group. The imidazole ring acts as an electron-withdrawing group through its σ-framework, which deactivates the attached phenyl ring towards electrophilic attack. lkouniv.ac.in This deactivation directs incoming electrophiles to the meta position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Target Ring | Predicted Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Imidazole | C-2 |

| Bromination | Br₂ / FeBr₃ | Imidazole | C-2 |

| Nitration | HNO₃ / H₂SO₄ | Phenyl | meta (C-3' or C-5') |

Investigations into Regioselective Functionalization of the Imidazole Ring

Achieving regioselectivity in the functionalization of the imidazole ring, beyond the outcomes of standard electrophilic substitution, often requires specific synthetic strategies. Given that the C-4 and N-1 positions are blocked, attention turns to the C-2 and C-5 positions. The bulky trityl group at N-1 provides significant steric hindrance that can influence the accessibility of the adjacent C-2 and C-5 positions.

A common and effective method for regioselective functionalization at the C-2 position of N-substituted imidazoles is directed ortho-metalation. This involves deprotonation at the most acidic C-H bond, which is the C-2 position, using a strong base like n-butyllithium. The resulting C-2 lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Table 4: Regioselective Functionalization via C-2 Lithiation

| Step 1: Base | Step 2: Electrophile | Functional Group Introduced | Product |

|---|---|---|---|

| n-Butyllithium | Iodine (I₂) | Iodo | 2-Iodo-4-[phenyl(hydroxy)methyl]-1-trityl-1H-imidazole |

| n-Butyllithium | N-Bromosuccinimide (NBS) | Bromo | 2-Bromo-4-[phenyl(hydroxy)methyl]-1-trityl-1H-imidazole |

| n-Butyllithium | Carbon Dioxide (CO₂) | Carboxylic Acid | 4-[Phenyl(hydroxy)methyl]-1-trityl-1H-imidazole-2-carboxylic acid |

Rearrangement and Migration Reactions of Imidazole Derivatives

The 1-trityl-imidazole scaffold is known to undergo rearrangement reactions, particularly under thermal conditions. A notable transformation is the thermal 1,3-trityl migration. figshare.com This reaction has been observed in related systems, such as 1-trityl-4-vinyl-1H-imidazoles, which are structurally analogous to the dehydration product of this compound.

In this rearrangement, the bulky trityl group migrates from the N-1 position to another atom in the imidazole ring system. Such migrations are key steps in certain domino reaction sequences that lead to the formation of architecturally complex molecules. figshare.com The driving force for this migration can be the formation of a more thermodynamically stable isomer. Other rearrangements, such as methyl migrations, have also been noted during the synthesis of different imidazole derivatives, highlighting the propensity for such intramolecular shifts within this heterocyclic system. mdpi.com

Table 5: Example of Trityl Migration

| Starting Material | Conditions | Rearrangement Type | Plausible Product |

|---|

Design and Synthesis of Derivatives and Analogs of Phenyl 1 Trityl 1h Imidazol 4 Yl Methanol

Modulation of Phenyl Ring Substituents and Their Impact on Reactivity

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the phenyl ring. This increased electron density can stabilize a potential carbocation intermediate that may form at the benzylic position, thereby facilitating reactions that proceed through such an intermediate. For instance, in acid-catalyzed reactions, the protonation of the hydroxyl group and subsequent loss of water to form a benzylic carbocation would be accelerated by the presence of EDGs. This enhanced stability can lead to faster reaction rates in substitutions or eliminations at the methanolic carbon.

Conversely, electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the phenyl ring. researchgate.net This destabilizes any developing positive charge at the benzylic position, thus retarding reactions that involve carbocation formation. The presence of EWGs would make the hydroxyl group a poorer leaving group in acid-catalyzed reactions. However, these groups can increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation by a base. This can be advantageous in reactions where the alkoxide is the reactive species.

The nature of the substituent on the phenyl ring also impacts the nucleophilicity of the imidazole (B134444) ring. While the bulky trityl group provides significant steric hindrance at the N-1 position, electronic effects from the phenyl ring can be transmitted through the molecular framework, subtly influencing the reactivity of the N-3 nitrogen.

Research on related phenyl-imidazole compounds has demonstrated that the electronic nature of substituents on the phenyl ring can significantly affect their biological activity and chemical reactivity. For instance, in a study on tri-aryl imidazole derivatives, the presence of different substituents on the phenyl ring led to varied inhibitory activities against certain enzymes, underscoring the importance of these modifications. nih.gov

Table 1: Predicted Impact of Phenyl Ring Substituents on the Reactivity of Phenyl(1-trityl-1H-imidazol-4-yl)methanol

| Substituent Type | Example Substituents | Predicted Effect on Benzylic Carbocation Stability | Predicted Impact on Sₙ1-type Reaction Rate |

| Electron-Donating | -OCH₃, -CH₃, -N(CH₃)₂ | Increase | Increase |

| Electron-Withdrawing | -NO₂, -CN, -Cl, -CF₃ | Decrease | Decrease |

Variation of Imidazole Ring Substituents and Linker Design

Modifications to the imidazole ring of this compound offer another layer of structural diversity. While the N-1 position is occupied by a bulky trityl group, which serves as a protecting group and imparts specific steric properties, the other positions on the imidazole ring (C-2 and C-5) are potential sites for substitution.

The introduction of small alkyl or aryl groups at the C-2 or C-5 positions can be achieved through various synthetic methodologies, often involving the construction of the imidazole ring from appropriately substituted precursors. These substituents can influence the steric and electronic environment around the imidazole core, which can be critical for its interaction with biological targets or its role in organometallic catalysis.

Linker design often involves the functionalization of the imidazole ring or the phenyl ring to allow for the attachment of other molecular fragments. For instance, a hydroxyl or amino group could be introduced onto the phenyl ring, providing a handle for conjugation to other molecules. Alternatively, the trityl group could be replaced with a different N-substituent that incorporates a linker. These linkers can vary in length and flexibility, often employing polyethylene (B3416737) glycol (PEG) or alkyl chains, and can be terminated with reactive functional groups such as carboxylic acids, amines, or alkynes for further elaboration. nih.govmdpi.com The design of such linkers is particularly relevant in the development of molecules for applications in materials science and medicinal chemistry, where the imidazole moiety might serve as a coordinating ligand or a pharmacophore to be positioned at a specific distance from another functional unit. nih.govnih.gov

Synthesis of Imidazolylmethanones as Key Intermediates for Analog Generation

The oxidation of the secondary alcohol in this compound to the corresponding ketone, phenyl(1-trityl-1H-imidazol-4-yl)methanone, provides a key intermediate for the generation of a wide array of analogs. This transformation can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), to avoid over-oxidation or side reactions with the imidazole ring.

Once formed, the imidazolylmethanone is a versatile precursor. The ketone functionality is susceptible to nucleophilic attack, allowing for the introduction of a diverse range of substituents at the former methanolic carbon. For example, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can lead to the formation of tertiary alcohols with the introduction of a new R group. This approach significantly expands the structural diversity of the analogs that can be synthesized from the parent alcohol.

Furthermore, the ketone can undergo reductive amination to introduce nitrogen-containing functionalities. This involves the formation of an imine or enamine intermediate followed by reduction, providing access to a variety of substituted amines. These amines can then be further functionalized, for example, by acylation or alkylation. The synthesis of related imidazol-2-yl-methanones and their subsequent reactions have been documented as a viable strategy for producing diverse imidazole derivatives.

Table 2: Analog Generation from Phenyl(1-trityl-1H-imidazol-4-yl)methanone

| Reagent/Reaction Type | Product Class |

| Grignard Reagents (R-MgX) | Tertiary Alcohols |

| Organolithium Reagents (R-Li) | Tertiary Alcohols |

| Reductive Amination (e.g., with R-NH₂ and a reducing agent) | Substituted Amines |

| Wittig Reaction (with a phosphorus ylide) | Alkenes |

Stereochemical Aspects in the Synthesis of Chiral Imidazolylmethanols and Their Analogs

The methanolic carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of this compound through the reduction of the corresponding ketone typically yields a racemic mixture. The separation of these enantiomers or the stereoselective synthesis of a single enantiomer is a critical aspect of its chemistry, particularly for applications where chirality is important, such as in pharmacology.

Stereoselective synthesis can be achieved through the use of chiral reducing agents to convert the prochiral ketone, phenyl(1-trityl-1H-imidazol-4-yl)methanone, to a single enantiomer of the alcohol. A number of chiral borohydride (B1222165) reagents or catalytic asymmetric hydrogenation methods have been developed for the enantioselective reduction of ketones and could be applicable in this context.

Alternatively, the racemic alcohol can be resolved into its constituent enantiomers. This can be accomplished through several methods, including:

Classical resolution: Reaction of the racemic alcohol with a chiral acid to form a pair of diastereomeric esters. These diastereomers can be separated by chromatography or crystallization, followed by hydrolysis of the separated esters to yield the pure enantiomers of the alcohol.

Enzymatic resolution: Utilizing enzymes, such as lipases, that can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.

The synthesis of chiral imidazole-containing compounds is an active area of research, with reports on the spontaneous resolution of chiral metal complexes of imidazole-based ligands, highlighting the importance of stereochemistry in this class of compounds. nih.gov The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often being significantly more active or having a different pharmacological profile than the other. researchgate.net

Application in the Chemical Synthesis of Complex Imidazole-Containing Architectures

This compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecules that incorporate an imidazole moiety. researchgate.net The functional groups present in this scaffold—the hydroxyl group, the phenyl ring, and the imidazole ring—provide multiple points for further chemical transformations and integration into larger molecular systems. semanticscholar.org

The hydroxyl group can be used as a nucleophile or can be converted into a good leaving group for substitution reactions. This allows for the attachment of this imidazolylmethanol unit to other molecular fragments through ether or ester linkages, or via carbon-carbon bond-forming reactions.

The trityl group on the imidazole nitrogen is a bulky protecting group that can be removed under acidic conditions to reveal the N-H functionality. This deprotection allows for subsequent N-alkylation or N-arylation, providing a route to a wide range of N-substituted imidazole derivatives. This strategy is commonly employed in the synthesis of complex heterocyclic systems where the imidazole nitrogen needs to be functionalized at a later stage of the synthetic sequence.

Furthermore, the entire phenyl(1-trityl-1H-imidazol-4-yl)methyl moiety can be incorporated as a key structural element in the design of ligands for metal catalysis or as a component of pharmacologically active molecules. The rigid structure of the imidazole ring and the defined spatial orientation of the substituents make it an attractive scaffold for creating molecules with specific three-dimensional shapes.

Theoretical and Computational Chemistry Studies of Imidazolylmethanol Systems

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazolylmethanol derivatives, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the methanol (B129727) group, indicating these as potential sites for electrophilic attack or hydrogen bonding.

Table 1: Representative Quantum Chemical Descriptors for Imidazole Derivatives

| Descriptor | Typical Range for Imidazole Derivatives | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 D | Polarity and intermolecular interactions |

Note: The values presented are illustrative and can vary significantly based on the specific substituents on the imidazole ring.

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling provides a virtual laboratory to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of imidazolylmethanol derivatives, computational studies can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For example, the synthesis of substituted imidazoles can proceed through various pathways. rsc.org Computational analysis can help in determining the most energetically favorable route. By calculating the activation energies associated with each step, researchers can predict the feasibility of a proposed mechanism. For instance, in the synthesis of phenyl(1-trityl-1H-imidazol-4-yl)methanol, computational models could be used to study the key bond-forming steps, such as the attachment of the phenylmethanol moiety to the imidazole ring.

Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates. researchgate.net The geometry of the transition state provides a snapshot of the molecular configuration at the peak of the energy barrier, offering clues about the factors that influence the reaction's speed. Computational studies on related imidazole syntheses have revealed the intricate details of bond-breaking and bond-forming processes. researchgate.net

In Silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites)

The therapeutic potential of many imidazole-containing compounds stems from their ability to interact with biological macromolecules, such as enzymes. researchgate.net Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a protein (receptor). arabjchem.org

For a molecule like this compound, docking studies could be performed against various enzymes to hypothesize its potential biological targets. The imidazole ring is known to coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes. researchgate.net The phenyl and trityl groups would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. The hydroxyl group of the methanol moiety can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.

The output of a docking simulation is typically a binding score or energy, which provides an estimate of the binding affinity. Lower binding energies suggest a more stable complex and potentially higher inhibitory activity. These predictions can guide the synthesis and biological evaluation of new imidazolylmethanol derivatives. researchgate.net

Table 2: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role in Imidazolylmethanol Binding |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The hydroxyl group and imidazole nitrogens can participate in hydrogen bonds. |

| Hydrophobic Interactions | The tendency of nonpolar groups to cluster together in an aqueous environment. | The phenyl and trityl groups can interact with hydrophobic pockets in the active site. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl and imidazole rings can engage in pi-pi stacking with aromatic amino acid residues. |

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a series of imidazolylmethanol analogs, various molecular descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc. nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Once a QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. tbzmed.ac.irtbzmed.ac.ir This allows for the in silico screening of large virtual libraries of molecules, prioritizing the most promising candidates for synthesis and testing. For instance, a QSAR model for antifungal imidazolylmethanol derivatives might reveal that a certain range of logP values and specific electronic properties are crucial for high activity. This information can then be used to design new derivatives with potentially improved efficacy. nih.govrjptonline.org

Advanced Spectroscopic and Crystallographic Characterization of Imidazolylmethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for phenyl(1-trityl-1H-imidazol-4-yl)methanol, are not available in published literature. This information is essential for the unambiguous confirmation of the molecule's proton and carbon framework.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data that would confirm the molecular weight of this compound. Furthermore, analysis of its fragmentation pattern, which is crucial for elucidating the compound's structure and connectivity, cannot be performed without this data.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific IR absorption frequencies (cm⁻¹) corresponding to the functional groups present in this compound, such as the O-H stretch of the alcohol, C-N stretching of the imidazole (B134444) ring, and aromatic C-H bands, have not been reported.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

No crystallographic studies on this compound have been published. As a result, information regarding its crystal system, space group, unit-cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state is unknown.

Future Directions in the Chemical Research of Substituted Imidazolylmethanols

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. Future research will likely focus on developing more sustainable methods for synthesizing phenyl(1-trityl-1H-imidazol-4-yl)methanol and related structures, moving beyond traditional multi-step procedures.

Key areas of exploration include:

One-Pot, Multi-Component Reactions (MCRs): Designing convergent synthetic strategies where multiple starting materials react in a single vessel to form the target imidazolylmethanol will significantly improve efficiency. Recent studies have demonstrated the power of one-pot, four-component reactions under microwave irradiation to produce imidazole (B134444) derivatives with high yields (86%-92%) and short reaction times (9-14 minutes), while avoiding toxic solvents. nih.gov

Ultrasound-Assisted Synthesis: Sonication offers a green approach to synthesis by accelerating reaction rates under milder conditions. An expeditious protocol for creating 2-aryl-4-phenyl-1H-imidazoles using phenylglyoxal (B86788) monohydrate, ammonium (B1175870) acetate, and an aldehyde under sonication highlights the potential of this technique. nih.gov This method boasts atom-economy, easy work-up, and minimal waste. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for facile scaling. Developing a flow-based synthesis for this compound could lead to higher throughput and purity.

Novel Catalytic Systems: Exploration of earth-abundant metal catalysts or organocatalysts can replace hazardous reagents traditionally used in imidazole synthesis.

| Synthetic Strategy | Key Principles & Advantages | Potential Application |

| Multi-Component Reactions | Atom economy, reduced waste, operational simplicity. nih.gov | Direct synthesis of functionalized imidazolylmethanols from simple precursors. |

| Ultrasound-Assisted Synthesis | Energy efficiency, accelerated reaction rates, milder conditions. nih.gov | Rapid and efficient production with minimal environmental impact. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Industrial-scale, on-demand synthesis of the target compound. |

| Green Catalysis | Reduced toxicity, sustainability, novel reactivity. | Eliminating heavy metal waste and improving the environmental profile of the synthesis. |

Exploration of New Chemical Transformations and Functionalizations

The this compound scaffold possesses several sites amenable to further chemical modification. Future research should aim to exploit these sites to generate a diverse library of new molecules.

Hydroxymethyl Group Transformations: The primary alcohol can be a launching point for numerous transformations. Beyond simple oxidation or esterification, it can be converted into amines, halides, or organometallic species, serving as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

C-H Functionalization of the Imidazole Ring: Direct C-H activation at the C2 and C5 positions of the imidazole ring is a powerful, atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials. Lithiation of N-1 trityl-protected imidazoles followed by reaction with electrophiles is a known method that could be expanded. nih.gov

Phenyl Ring Derivatization: The phenyl group can be functionalized through electrophilic aromatic substitution or cross-coupling reactions to modulate the electronic and steric properties of the molecule.

Deprotection and N-Functionalization: Removal of the bulky trityl group would unmask the N-1 position, allowing for the introduction of a wide array of substituents, including alkyl, aryl, and acyl groups, or integration into larger heterocyclic systems.

Application as Scaffolds in Supramolecular Chemistry

The defined geometry and hydrogen-bonding capabilities of the imidazole ring make it an excellent building block for supramolecular chemistry. This compound and its derivatives could be designed as "tectons" for the programmed self-assembly of complex architectures.

Future research directions include:

Crystal Engineering: By introducing specific functional groups capable of hydrogen bonding or halogen bonding, it would be possible to control the packing of these molecules in the solid state to form predictable and potentially porous crystalline networks.

Coordination-Driven Self-Assembly: The nitrogen atoms of the imidazole ring are excellent ligands for metal ions. Derivatives of this compound could be used to construct discrete metallo-supramolecular cages or infinite metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, or sensing.

Molecular Recognition: Imidazole-containing hosts can be designed to recognize and bind specific guest molecules through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The phenyl and trityl groups provide opportunities for creating well-defined binding pockets.

Rational Design of Imidazole Derivatives for Advanced Materials

The unique electronic properties of the imidazole ring make it a promising component for advanced functional materials. Through rational design, derivatives of this compound could be tailored for specific applications.

| Material Class | Design Strategy | Potential Application |

| Organic Electronics | Introduce extended π-conjugated systems. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Fluorescent Sensors | Attach fluorophores and recognition sites. | Chemosensors for detecting metal ions or nitroaromatic explosives. mdpi.com |

| Ionic Liquids | N-alkylation post-trityl deprotection. | Green solvents, electrolytes in batteries. |

| Bioconjugates | Functionalize for attachment to biomolecules. | Probes for bioimaging, targeted drug delivery systems. |

By modifying the core structure, researchers can fine-tune properties such as charge transport, photoluminescence, and environmental responsiveness. For instance, creating bola-type scaffolds with imidazole cores has shown promise in the development of fluorescent chemosensors. mdpi.com

Synergistic Integration of Synthetic and Computational Methodologies for Chemical Discovery

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of new molecules and reactions. mdpi.com This synergy will be crucial in exploring the future chemical space of substituted imidazolylmethanols.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of different sites on the this compound molecule, guiding the design of new reactions and functionalization strategies. ekb.eg

In Silico Screening: Virtual libraries of derivatives can be created and computationally screened for desired properties, such as binding affinity to a biological target or specific material characteristics. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates. rsc.org

Mechanism Elucidation: Computational studies can provide deep insight into reaction mechanisms, helping to optimize conditions and overcome synthetic challenges. For example, understanding the mechanism of a denitrogenative transformation of triazoles has led to efficient access to novel 2-substituted 1H-imidazole derivatives. mdpi.com

By combining the predictive power of computational modeling with targeted, efficient synthetic efforts, the development of novel imidazolylmethanol-based compounds for a wide range of applications can be significantly streamlined. mdpi.com

Q & A

Q. Basic Techniques :

- ¹H/¹³C NMR : Key signals include the trityl group’s aromatic protons (δ 7.2–7.4 ppm) and the imidazole C4 proton (δ 7.8 ppm). Methanol OH appears as a broad peak at δ 2.5–3.5 ppm .

- FTIR : O-H stretch (~3400 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) confirm functional groups .

Advanced Analysis : - Single-crystal X-ray diffraction (e.g., SHELX, ORTEP-3) resolves bond angles and torsional strain. For example, the dihedral angle between the imidazole and phenyl rings is ~45°, indicating moderate conjugation .

- Contradiction Handling : Discrepancies in NOESY data (e.g., unexpected proximity of trityl and methanol protons) may arise from dynamic effects; corroborate with variable-temperature NMR .

How can computational modeling predict the compound’s interactions in biological systems?

Q. Advanced Methodology :

- Docking studies (AutoDock Vina, Schrödinger Suite) model binding to histamine H₃ receptors or enzymes. The trityl group’s hydrophobicity enhances membrane permeability, while the methanol moiety forms hydrogen bonds with active-site residues .

- MD Simulations : Trajectories >100 ns reveal stability in binding pockets, with RMSD <2 Å for the imidazole core .

What strategies address low yields in cross-coupling reactions involving this compound?

Q. Advanced Optimization :

- Catalyst Screening : Pd(PPh₃)₄ outperforms CuI in Suzuki-Miyaura couplings due to milder conditions (e.g., 60°C vs. 100°C) .

- Solvent Effects : DMF increases solubility but may deprotect trityl; THF/toluene mixtures balance reactivity and stability .

- Additives : 2,6-Lutidine reduces acid-mediated trityl cleavage during Sonogashira reactions .

How does fluorination at the imidazole C5 position alter physicochemical properties?

Advanced Comparative Study :

Introducing fluorine (e.g., 5-fluoro derivatives) increases electrophilicity at C4 and enhances metabolic stability.

- LogP : Increases by ~0.5 units (from 3.2 to 3.7), improving blood-brain barrier penetration .

- pKa : Fluorine’s electron-withdrawing effect lowers imidazole N-H pKa from 6.8 to 5.9, affecting protonation states in vivo .

What are validated protocols for analyzing degradation products under accelerated stability conditions?

Q. Methodology :

- HPLC-MS : A C18 column (ACN/water + 0.1% formic acid) detects major degradants (e.g., trityl-deprotected imidazole or oxidized methanol to ketone).

- Forced Degradation : Exposure to 40°C/75% RH for 4 weeks shows <5% degradation, confirming stability .

How do structural analogs compare in enzyme inhibition assays?

Q. Data-Driven Insight :

| Analog | IC₅₀ (μM) | Selectivity (vs. H₁ receptor) |

|---|---|---|

| Parent compound | 0.12 | 120-fold |

| 5-Fluoro derivative | 0.08 | 90-fold |

| Trityl-removed analog | 1.5 | 15-fold |

The trityl group is critical for potency, while fluorination improves IC₅₀ but reduces selectivity .

What crystallographic software tools are recommended for refining its structure?

Q. Best Practices :

- SHELXL : High-resolution refinement (R1 < 0.05) with anisotropic displacement parameters for non-H atoms .

- WinGX Suite : Integrates ORTEP-3 for thermal ellipsoid visualization and Mercury for packing diagram analysis .

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.